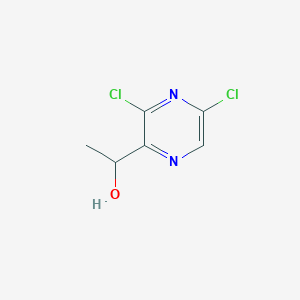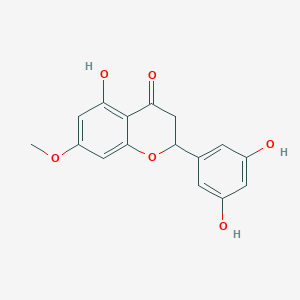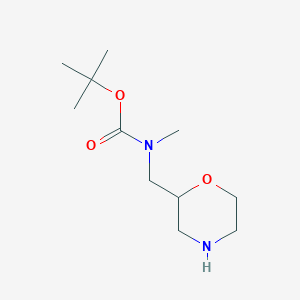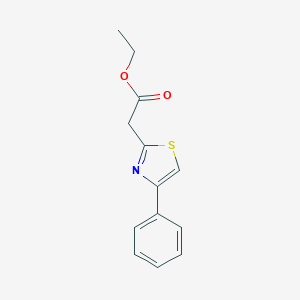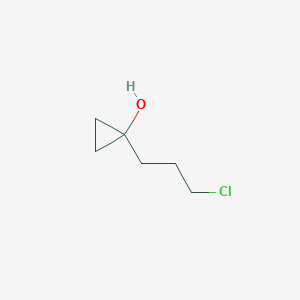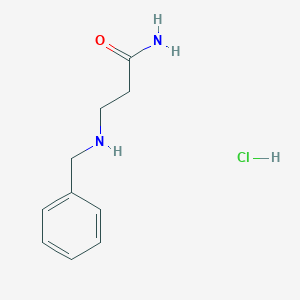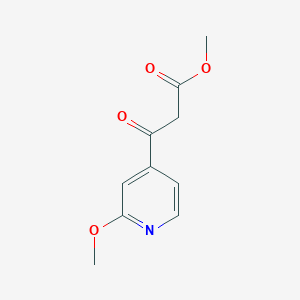
N-Boc-2-(4-aminophenyl)ethanol
Vue d'ensemble
Description
“N-Boc-2-(4-Aminophenyl)ethanol” is a chemical compound with the linear formula C13H19NO3 . It is also known as "tert-butyl 4-(2-hydroxyethyl)phenylcarbamate" . This compound is used as an amine-protected, difunctional reagent in the synthesis of phosphatidyl ethanolamines and ornithine .
Synthesis Analysis
The synthesis of “N-Boc-2-(4-Aminophenyl)ethanol” involves the reaction of 2-(4-aminophenyl)ethanol with di-tert-butyl dicarbonate . The reaction mixture is stirred for 24 hours at room temperature . After the reaction, water and ethyl acetate are added to the reaction mixture. The organic layer is then dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the target compound .Molecular Structure Analysis
The molecular structure of “N-Boc-2-(4-Aminophenyl)ethanol” consists of 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI key for this compound is LVAACBVNZRPHFE-UHFFFAOYSA-N .Chemical Reactions Analysis
“N-Boc-2-(4-Aminophenyl)ethanol” is used in the synthesis of phosphatidyl ethanolamines and ornithine . It is also used to protect amine in the solid phase synthesis of peptides .Physical And Chemical Properties Analysis
“N-Boc-2-(4-Aminophenyl)ethanol” is a white to yellow solid . It has a molecular weight of 237.3 g/mol . The compound is sealed in dry and stored at room temperature .Applications De Recherche Scientifique
Polymer Chemistry Applications
Ordered Poly (Amide-Ester) Synthesis: N-Boc-2-(4-aminophenyl)ethanol serves as a nonsymmetric monomer in the preparation of ordered polymers. These polymers can exhibit either head-to-head (H-H) or tail-to-tail (T-T) connectivity. The unique structure of this compound contributes to the design and synthesis of tailored polymeric materials with specific properties .
Organic Synthesis
4-Aminostyrene Synthesis: Researchers utilize N-Boc-2-(4-aminophenyl)ethanol as a precursor in the synthesis of 4-aminostyrene . This compound finds applications in organic chemistry, including the preparation of functionalized aromatic derivatives and polymerization reactions .
Materials Science
Graphene Nanoplatelet Functionalization: N-Boc-2-(4-aminophenyl)ethanol plays a role in the functionalization of graphene nanoplatelets . By attaching this compound to graphene surfaces, scientists can modify the properties of graphene-based materials. Potential applications include enhanced mechanical strength, improved electrical conductivity, and increased chemical reactivity .
Computational Chemistry and Molecular Modeling
Simulation Visualizations: Researchers working with programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can use N-Boc-2-(4-aminophenyl)ethanol in molecular simulations. These simulations help visualize molecular interactions, binding sites, and conformational changes, aiding in drug discovery, protein-ligand interactions, and material design .
Safety and Hazards
Mécanisme D'action
Target of Action
N-Boc-2-(4-aminophenyl)ethanol is a difunctional reagent . It is primarily used in the synthesis of phosphatidyl ethanolamines and ornithine . These compounds play crucial roles in cellular functions, with phosphatidyl ethanolamines being a major component of biological membranes and ornithine being a key player in the urea cycle.
Mode of Action
As a difunctional reagent, it likely interacts with its targets through chemical reactions that facilitate the synthesis of more complex molecules, such as phosphatidyl ethanolamines and ornithine .
Biochemical Pathways
Similarly, its involvement in ornithine synthesis indicates a potential role in the urea cycle and nitrogen metabolism .
Result of Action
The molecular and cellular effects of N-Boc-2-(4-aminophenyl)ethanol’s action would largely depend on the specific context of its use. Given its role in the synthesis of phosphatidyl ethanolamines and ornithine, it could potentially influence cell membrane structure and function, as well as nitrogen metabolism .
Propriétés
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAACBVNZRPHFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465121 | |
| Record name | N-Boc-2-(4-aminophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-(4-aminophenyl)ethanol | |
CAS RN |
104060-23-3 | |
| Record name | N-Boc-2-(4-aminophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-Boc-2-(4-aminophenyl)ethanol in the synthesis of Mirabegron?
A1: N-Boc-2-(4-aminophenyl)ethanol serves as a crucial building block in the multi-step synthesis of Mirabegron []. The research highlights its transformation into an aldehyde intermediate, which then undergoes further reactions to eventually yield Mirabegron. The synthesis strategy emphasizes the importance of this specific intermediate for achieving a cost-effective and high-yielding production process [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




